2-({5-[(2-chlorophenoxy)methyl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,6-difluorophenyl)ethan-1-one
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Overview
Description
2-({5-[(2-chlorophenoxy)methyl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,6-difluorophenyl)ethan-1-one is a complex organic compound that features a triazole ring, a cyclopropyl group, and a difluorophenyl group
Preparation Methods
The synthesis of 2-({5-[(2-chlorophenoxy)methyl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,6-difluorophenyl)ethan-1-one typically involves multiple steps. The key steps include the formation of the triazole ring, the introduction of the chlorophenoxy group, and the attachment of the difluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({5-[(2-chlorophenoxy)methyl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,6-difluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical agent for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the difluorophenyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenoxy-substituted compounds. For example:
- 2-([5-[(2-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl)-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H16ClF2N3O2S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenoxy)methyl]-4-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C20H16ClF2N3O2S/c21-13-4-1-2-7-17(13)28-10-18-24-25-20(26(18)12-8-9-12)29-11-16(27)19-14(22)5-3-6-15(19)23/h1-7,12H,8-11H2 |
InChI Key |
RPGRKWGFGNCPFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)C3=C(C=CC=C3F)F)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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